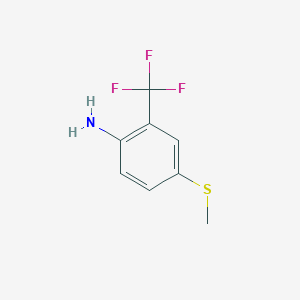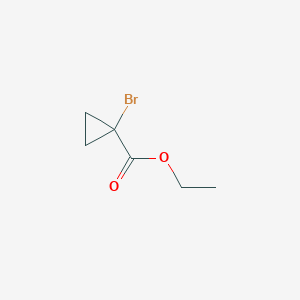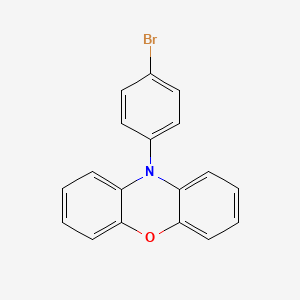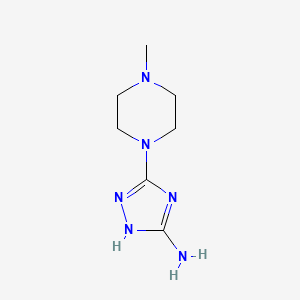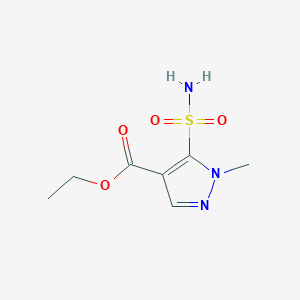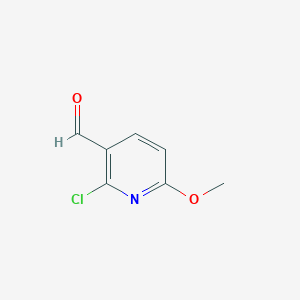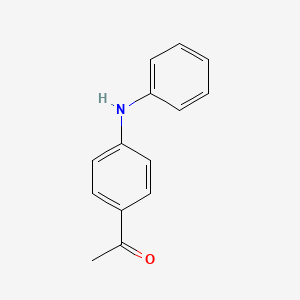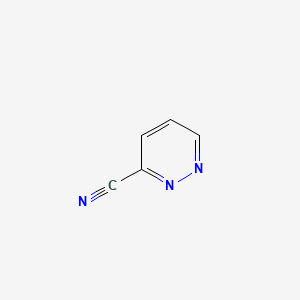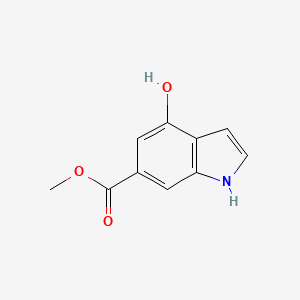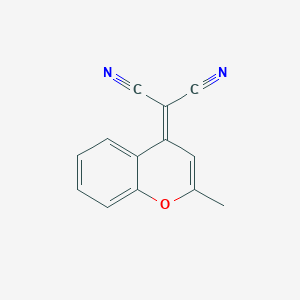
2-(2-Methyl-4h-chromen-4-ylidene)malononitrile
概要
説明
“2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” is a chemical compound with the molecular formula C13H8N2O . It has an average mass of 208.215 Da and a monoisotopic mass of 208.063660 Da . The compound is also known by its IUPAC name, "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for the compound is 1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.7±42.0 °C at 760 mmHg, and a flash point of 131.5±20.7 °C . It has a molar refractivity of 57.6±0.3 cm3, a polar surface area of 57 Å2, and a molar volume of 167.2±3.0 cm3 .科学的研究の応用
Optical Properties and Hyperpolarizability
2-(2-Methyl-4h-chromen-4-ylidene)malononitrile and its derivatives have been studied for their optical properties and hyperpolarizability. Levchenko et al. (2019) synthesized new derivatives using the Knoevenagel reaction and investigated their optical properties and solvatochromism in different solvents. They also calculated the first hyperpolarizability of these compounds, which is significant for non-linear optical applications (Levchenko et al., 2019).
Applications in Organic Light-Emitting Diodes (OLEDs)
The compound has been used in the development of red fluorescent materials for OLEDs. Yoon et al. (2014) designed and synthesized red emitters using this compound for application in OLEDs, demonstrating its potential in the field of display technology (Yoon et al., 2014).
Synthesis of Novel Chromene Derivatives
The reaction of this compound with other chemicals can lead to the formation of novel chromene derivatives. Costa et al. (2008) reinvestigated the reaction of salicylic aldehydes with malononitrile, leading to the synthesis of various chromene derivatives including 2-imino-2H-chromene-3-carbonitriles and (2-amino-3-cyano-4H-chromen-4-yl)malononitriles (Costa et al., 2008).
Development of pH Probes
This compound has been used in the development of pH probes. Liu et al. (2017) synthesized a ratiometric pH probe using this compound, which showed high selectivity and sensitivity for pH variation with significant fluorescent ratiometric responses (Liu et al., 2017).
Green Synthesis Methods
The compound has been involved in green synthesis methods for chromene derivatives. Zhang et al. (2012) performed a reaction in ionic liquids, resulting in a green synthesis of various chromene derivatives, highlighting the environmental friendliness of this approach (Zhang et al., 2012).
Safety and Hazards
将来の方向性
Based on the available information, “2-(2-Methyl-4h-chromen-4-ylidene)malononitrile” and related compounds have potential applications in organic solar cells due to their ability to form a powerful push-pull structure that induces effective intramolecular charge transport (ICT) and enhanced optical absorption .
特性
IUPAC Name |
2-(2-methylchromen-4-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c1-9-6-12(10(7-14)8-15)11-4-2-3-5-13(11)16-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJXKRIRSDZFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528971 | |
| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15058-15-8 | |
| Record name | (2-Methyl-4H-1-benzopyran-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00528971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(2-Methyl-4H-chromen-4-ylidene)malononitrile suitable for use in photovoltaic devices?
A: this compound functions as a strong electron-withdrawing group due to the presence of the malononitrile moiety. This property is highly desirable in designing conjugated small-molecule dyes for photovoltaic devices []. When incorporated into a dye molecule, this compound helps to facilitate electron transfer processes, crucial for efficient light harvesting and energy conversion in solar cells.
Q2: Has this compound been used to develop materials with other functionalities?
A: Yes, researchers have successfully utilized this compound to develop a near-infrared (NIR) precipitating fluorochrome []. By conjugating this compound with a known fluorochrome, they were able to modify its properties, achieving both low lipophilicity and strong hydrophobicity. This modification resulted in a fluorochrome with antidiffusion properties, making it suitable for long-term in situ cell membrane bioimaging applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


